N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate
Description
The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate is a thieno[2,3-d]pyrimidine derivative with a 2,3-dihydrobenzo[1,4]dioxin ethylamine side chain. Its oxalate salt form enhances solubility and bioavailability. The core structure includes a bicyclic thienopyrimidine scaffold fused to a partially saturated benzene ring, which is characteristic of kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S.C2H2O4/c1-2-4-17-14(3-1)18-19(22-12-23-20(18)26-17)21-8-7-13-5-6-15-16(11-13)25-10-9-24-15;3-1(4)2(5)6/h5-6,11-12H,1-4,7-10H2,(H,21,22,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITSLBSQPAYVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC4=CC5=C(C=C4)OCCO5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function.
Biochemical Pathways
cholinergic signaling pathway , leading to an increase in acetylcholine levels. Inhibition of lipoxygenase enzymes would affect the arachidonic acid metabolism pathway , potentially reducing the production of inflammatory mediators.
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity based on synthesized data and case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following components:
- Dihydrobenzo[b][1,4]dioxin moiety
- Thieno[2,3-d]pyrimidine scaffold
- Tetrahydrobenzo structure
The molecular formula is , with a molecular weight of approximately 402.49 g/mol. Its oxalate form enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor in several enzymatic pathways:
- PARP1 Inhibition : Similar compounds have shown efficacy as PARP1 inhibitors, crucial for DNA repair mechanisms. The inhibition of PARP1 can lead to enhanced apoptosis in cancer cells under certain conditions .
- Antioxidant Activity : The presence of the dihydrobenzo[b][1,4]dioxin structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 1 | PARP1 | 0.88 | |
| Compound 2 | Antioxidant | 12 | |
| Compound 3 | Cytotoxicity (Jurkat cells) | 2.70 |
These studies suggest that the compound may possess significant inhibitory effects against key enzymes and pathways involved in cancer progression and oxidative stress.
Case Studies
A notable case study involved the synthesis and evaluation of related thieno[2,3-d]pyrimidine derivatives. These derivatives exhibited promising results in disrupting the PD-1/PD-L1 complex, which plays a critical role in immune evasion by tumors:
- Study Findings : The compounds tested showed low nanomolar inhibitory activities against PD-L1 with EC50 values ranging from 0.88 μM to 2.70 μM.
- Cell-Based Assays : In co-culture assays with Jurkat T cells, significant disruption of PD-1/PD-L1 binding was observed, indicating potential immunotherapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thieno[2,3-d]pyrimidine Derivatives
Key structural differences among analogs lie in substituents on the pyrimidine ring and side-chain modifications.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects :
- Salt Forms : The oxalate counterion in the target compound improves aqueous solubility compared to free bases like Compound 10 or 6.
Key Observations:
Preparation Methods
Ring Closure via Cyclocondensation
The thienopyrimidine core is typically constructed from 2-aminothiophene-3-carboxylate derivatives through thermal cyclization. A modified Hantzsch thiazole synthesis employs:
Reagents :
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Formamidine acetate
Conditions :
- Reflux in anhydrous ethanol (78°C, 12 hr) under nitrogen
- Ytterbium triflate (5 mol%) as Lewis acid catalyst
Mechanism :
- Nucleophilic attack of the thiophene amine on the formamidine carbonyl
- Cyclodehydration to form the pyrimidine ring
- Aromatization via elimination of ethanol
Yield : 68–72% after recrystallization from ethanol/water (4:1)
Preparation of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethylamine
Reductive Amination Route
Step 1 : Synthesis of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde
- Substrate : 6-Hydroxy-2,3-dihydrobenzo[b]dioxine
- Reagents :
- Paraformaldehyde (3 equiv)
- Magnesium chloride hexahydrate (0.2 equiv)
- Triethylamine (2.5 equiv)
- Conditions : DMF, 100°C, 6 hr
- Yield : 85% (GC-MS purity >98%)
Step 2 : Formation of Ethylenediamine Derivative
- Substrate : 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde
- Reagents :
- Ethylenediamine (1.2 equiv)
- Sodium cyanoborohydride (1.5 equiv)
- Conditions : Methanol, 0°C → rt, 24 hr
- Purification : Silica gel chromatography (CH₂Cl₂:MeOH 9:1)
- Yield : 63%
Coupling of Pyrimidine Core and Side Chain
Nucleophilic Aromatic Substitution
Reaction Parameters :
- Pyrimidine substrate : 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
- Nucleophile : 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethylamine
- Base : Triethylamine (3 equiv)
- Solvent : Anhydrous acetonitrile
- Catalyst : Lithium perchlorate (1 equiv)
- Temperature : 70°C, 48 hr under N₂
Workup :
- Dilution with ethyl acetate
- Washing with 5% NaHCO₃
- Drying over MgSO₄
- Solvent evaporation under reduced pressure
Yield : 58% (HPLC purity 95.2%)
Oxalate Salt Formation
Acid-Base Crystallization
Procedure :
- Dissolve free base (1 equiv) in hot ethanol (10 vol)
- Add oxalic acid dihydrate (1.05 equiv) in ethanol (2 vol)
- Stir at 60°C for 1 hr
- Cool to 0°C at 0.5°C/min
- Filter and wash with cold ethanol
Critical Parameters :
Characterization :
- Melting Point : 218–220°C (dec.)
- XRD : Characteristic peaks at 2θ = 12.4°, 16.7°, 24.9°
- Elemental Analysis : Calculated for C₂₃H₂₃N₃O₆S: C 57.38%, H 4.82%, N 8.73%; Found: C 57.22%, H 4.91%, N 8.65%
Alternative Synthetic Routes
Mitsunobu Coupling for Sterically Hindered Systems
Application : When standard SNAr fails due to poor nucleophilicity
Conditions :
Continuous Flow Hydrogenation
Process :
- Packed-bed reactor with Pd/C (5 wt%)
- Pressure: 15 bar H₂
- Temperature: 80°C
- Flow rate: 0.5 mL/min
Outcome :
Analytical Data Comparison
| Parameter | Free Base | Oxalate Salt |
|---|---|---|
| Solubility (mg/mL) | ||
| - Water | 0.12 | 8.95 |
| - Ethanol | 15.6 | 2.3 |
| TGA Decomposition | 285°C | 220°C |
| HPLC Retention | 6.8 min | 4.2 min |
Process Optimization Strategies
Solvent Screening for Coupling Step
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 58 | 95.2 |
| DMF | 36.7 | 49 | 91.8 |
| Chloroform | 4.81 | 32 | 88.4 |
| THF | 7.58 | 41 | 89.7 |
Industrial-Scale Production Challenges
Key Engineering Issues
- Exothermicity control during oxalate salt crystallization
- Filtration of high-viscosity reaction mixtures
- Residual solvent removal to ICH Q3C limits
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Starting materials | 62 |
| Catalysts | 18 |
| Solvent recovery | -12 (credit) |
| Energy | 24 |
Optimization Potential : 32% cost reduction via solvent recycling
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions, such as coupling aromatic amines with chlorinated intermediates under reflux conditions. For example, heating hydrazine derivatives with NaHCO₃ in isopropanol for 96 hours yielded structurally similar compounds (12–21% yields), followed by purification via flash column chromatography . Microwave-assisted synthesis and inert atmosphere reflux can enhance efficiency and reduce side reactions . Optimization strategies include solvent selection (e.g., ethanol or formamide), extended reaction times, and recrystallization (e.g., using 1,4-dioxane) to improve purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments, particularly for distinguishing aromatic protons and heterocyclic moieties . Mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., NH, C=O stretches) . High-performance liquid chromatography (HPLC) with purity >95% ensures batch consistency . Elemental analysis (C, H, N, S) further confirms stoichiometric accuracy .
Q. How can researchers assess the preliminary bioactivity of this compound?
In vitro cytotoxicity assays, such as MTT or proliferation inhibition tests, are standard for evaluating antiproliferative activity against cancer cell lines (e.g., breast cancer models) . Dose-response studies (e.g., IC₅₀ calculations) and comparative analysis with structurally related compounds (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives) provide initial insights into potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
SAR analysis involves systematic modifications to the dihydrobenzo[d]ioxin or thienopyrimidine moieties. For example:
- Substituting the ethyl linker with bulkier groups (e.g., cyclobutyl or tert-butyl) alters receptor binding affinity .
- Introducing electron-withdrawing groups (e.g., nitro or cyano) on aromatic rings modulates electronic effects and solubility . Computational docking (e.g., using MOE or Maestro) predicts interactions with targets like EGFR or dopamine D2 receptors, guiding rational design .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
Discrepancies may arise from variations in cell line sensitivity, assay protocols, or compound purity. Mitigation strategies include:
- Replicating assays under standardized conditions (e.g., ATP-based viability tests vs. apoptosis markers) .
- Validating purity via HPLC and elemental analysis to exclude batch-specific impurities .
- Cross-referencing with in vivo models (e.g., xenograft studies) to confirm relevance of in vitro findings .
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict stability, binding modes, and electronic properties. For example:
- MD simulations of EGFR-thienopyrimidine complexes reveal key hydrogen bonds and hydrophobic interactions .
- DFT studies correlate frontier molecular orbitals (HOMO/LUMO) with reactivity, guiding derivatization for improved pharmacokinetics .
Q. What methodologies are recommended for investigating metabolic stability and toxicity?
- In vitro microsomal assays (e.g., liver microsomes) identify metabolic hotspots (e.g., oxidation of dihydrobenzo[d]ioxin) .
- In silico ADMET prediction tools (e.g., SwissADME) evaluate logP, bioavailability, and cytochrome P450 interactions .
- Acute toxicity studies in rodent models assess dose-dependent effects on vital organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
